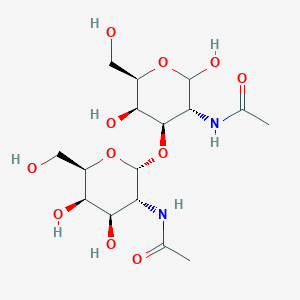

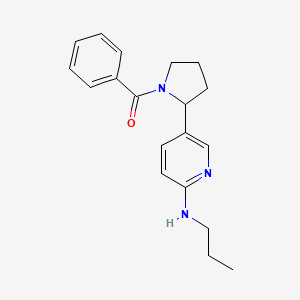

(GalNAc)2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Acetylgalactosamine (GalNAc) is an amino sugar derivative of galactose. It is commonly used as a targeting ligand in investigational antisense oligonucleotides and small interfering RNA (siRNA) therapies targeted to the liver. This compound binds to the asialoglycoprotein receptors on hepatocytes, facilitating the delivery of therapeutic agents to the liver .

Vorbereitungsmethoden

The synthesis of N-Acetylgalactosamine-oligonucleotide conjugates involves the use of GalNAc phosphoramidite and triple-GalNAc CPG solid support. The conjugation reaction can be accomplished using solution-phase or solid-phase techniques .

Analyse Chemischer Reaktionen

N-Acetylgalactosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dichloroacetic acid (DCA) in dichloromethane (DCM) for detritylation . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-Acetylgalactosamine-siRNA conjugates have shown significant potential in genetic therapy. These conjugates are used to selectively suppress target genes through antisense and RNA interference mechanisms . The liver-targeted delivery of oligonucleotides with N-Acetylgalactosamine conjugation has been evaluated in multiple preclinical and clinical trials, demonstrating improved cellular uptake and tissue-specific delivery . Additionally, N-Acetylgalactosamine is used in the development of novel therapeutics for the treatment of genetic diseases .

Wirkmechanismus

N-Acetylgalactosamine exerts its effects by binding to the asialoglycoprotein receptors on hepatocytes, facilitating receptor-mediated endocytosis. This interaction enables the targeted delivery of therapeutic agents to the liver, enhancing their efficacy and reducing off-target effects . The RNA-induced silencing complex (RISC) mediated by the siRNA antisense chain plays a crucial role in downregulating target gene expression .

Vergleich Mit ähnlichen Verbindungen

N-Acetylgalactosamine is similar to other amino sugar derivatives such as N-Acetylglucosamine and galactosamine. its unique ability to target the asialoglycoprotein receptors on hepatocytes makes it particularly valuable for liver-targeted therapies . Other compounds used in nucleic acid therapeutics include nusinersen, patisiran, and givosiran, which also utilize specific targeting mechanisms to deliver therapeutic effects .

Eigenschaften

Molekularformel |

C16H28N2O11 |

|---|---|

Molekulargewicht |

424.40 g/mol |

IUPAC-Name |

N-[(2S,3R,4R,5R,6R)-2-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)11(23)7(3-19)28-16(9)29-14-10(18-6(2)22)15(26)27-8(4-20)12(14)24/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11+,12+,13-,14-,15?,16-/m1/s1 |

InChI-Schlüssel |

FJGXDMQHNYEUHI-GGIAXZSGSA-N |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O[C@H]2[C@H]([C@H](OC([C@@H]2NC(=O)C)O)CO)O)CO)O)O |

Kanonische SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)O)NC(=O)C)CO)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[(1Z)-1-(3-Chlorophenyl)-1-propenyl]oxy](1,1-dimethylethyl)dimethyl-silane; 1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]benzene](/img/structure/B15061800.png)

![2-Benzyl-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15061816.png)

![(8S,10S,13S,14S,17R)-17-(2-acetoxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B15061848.png)

![2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B15061849.png)

![(3aR,6S,8aS)-2-benzyl-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B15061853.png)

![((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate](/img/structure/B15061881.png)

![5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione](/img/structure/B15061888.png)